

Synthesis of 5-Bromopyridine-2-carboxylic Acid: An Application Note and Protocol

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Compound of Interest

Compound Name: *3-Bromo-5-methylpyridine-2-carboxylic acid*

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This document provides a detailed experimental protocol for the synthesis of 5-bromopyridine-2-carboxylic acid, a valuable intermediate in pharmaceutical and agrochemical research. The synthesis is achieved through a robust two-step process, commencing with the selective bromination of 6-methyl-3-aminopyridine via a Sandmeyer reaction to yield 5-bromo-2-methylpyridine. This intermediate is subsequently oxidized to the final product, 5-bromopyridine-2-carboxylic acid, using potassium permanganate.

Data Presentation

The following tables summarize the key quantitative data for each experimental step, providing a clear overview of the reaction parameters and expected outcomes.

Table 1: Synthesis of 5-Bromo-2-methylpyridine via Sandmeyer Reaction

Parameter	Value
Starting Material	6-Methyl-3-aminopyridine
Key Reagents	48% Hydrobromic acid, Bromine, Sodium Nitrite
Solvent	Water
Reaction Temperature	-5°C to 0°C
Reaction Time	2 hours
Product	5-Bromo-2-methylpyridine
Yield	92%

Table 2: Oxidation of 5-Bromo-2-methylpyridine

Parameter	Value
Starting Material	5-Bromo-2-methylpyridine
Key Reagent	Potassium Permanganate (KMnO ₄)
Solvent	Water
Reaction Temperature	80°C - 90°C
Reaction Time	3 - 4 hours
Product	5-Bromopyridine-2-carboxylic acid
Yield	39% - 78%

Experimental Protocols

Part 1: Synthesis of 5-Bromo-2-methylpyridine

This protocol details the synthesis of 5-bromo-2-methylpyridine from 6-methyl-3-aminopyridine using a Sandmeyer reaction.

Materials and Equipment:

- Three-necked round-bottom flask
- Magnetic stirrer and stir bar
- Thermometer
- Dropping funnel
- Ice-salt bath
- Standard laboratory glassware
- Rotary evaporator
- 6-Methyl-3-aminopyridine
- 48% Hydrobromic acid (HBr)
- Bromine (Br₂)
- Sodium nitrite (NaNO₂)
- Sodium hydroxide (NaOH) solution
- Ethyl acetate
- Anhydrous sodium sulfate

Procedure:

- **Reaction Setup:** In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, add 8.64 g (80 mmol) of 5-amino-2-methylpyridine.
- **Acidification:** Cool the flask in an ice-salt bath and add 40 mL of 48% hydrobromic acid.
- **Bromine Addition:** Once the temperature reaches -5°C, slowly add 12 mL (0.24 mol) of liquid bromine dropwise over approximately 30 minutes, maintaining the temperature below 0°C.

- **Diazotization:** Prepare a solution of 13.8 g (0.2 mol) of sodium nitrite in 20 mL of water. Add this solution dropwise to the reaction mixture over 1.5 hours, ensuring the temperature remains below 0°C.
- **Reaction Completion:** Stir the mixture for an additional 30 minutes at the same temperature.
- **Work-up:** Slowly add a solution of 30 g (0.75 mol) of sodium hydroxide in 30 mL of water to the reaction mixture, keeping the temperature below 20°C.
- **Extraction:** Extract the reaction mixture with ethyl acetate (4 x 25 mL).
- **Drying and Concentration:** Dry the combined organic phases over anhydrous sodium sulfate for 6 hours. Filter the solution and remove the solvent under reduced pressure to yield the solid product, 5-bromo-2-methylpyridine.^[1]

Part 2: Synthesis of 5-Bromopyridine-2-carboxylic Acid

This protocol outlines the oxidation of 5-bromo-2-methylpyridine to the target carboxylic acid.

Materials and Equipment:

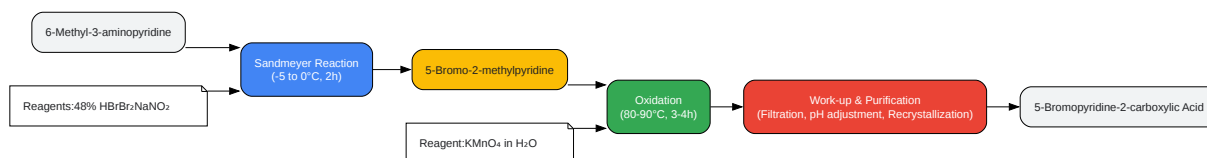
- Three-necked round-bottom flask
- Magnetic stirrer and stir bar
- Thermometer
- Condenser
- Heating mantle
- Buchner funnel and filter flask
- Standard laboratory glassware
- Rotary evaporator
- 5-Bromo-2-methylpyridine

- Potassium permanganate (KMnO_4)
- Concentrated hydrochloric acid (HCl)
- Ethanol

Procedure:

- **Reaction Setup:** In a 250 mL three-necked flask equipped with a stirrer, thermometer, and condenser, add 150 mL of water and 6.0 g (35 mmol) of 5-bromo-2-methylpyridine.
- **Heating:** Begin stirring and heat the mixture to 80°C .
- **Oxidant Addition:** Add 24.8 g (157 mmol) of potassium permanganate in three equal batches at one-hour intervals, maintaining the reaction temperature at 80°C .
- **Reaction:** Continue stirring at 80°C for 3-4 hours after the final addition of potassium permanganate.
- **Filtration:** Once the reaction is complete, filter the hot mixture to remove the manganese dioxide precipitate, collecting the clear filtrate.
- **Precipitation:** Adjust the pH of the filtrate to 4-5 with concentrated hydrochloric acid. A white solid will precipitate.
- **Isolation and Purification:**
 - Filter the mixture to collect a small amount of the product.
 - Concentrate the filtrate under vacuum.
 - Add a suitable amount of ethanol to the residue to dissolve the product, which will cause a large amount of white solid (impurities) to precipitate.
 - Filter again to remove the solid impurities.
 - Concentrate the final filtrate under vacuum to obtain the light yellow solid product, 5-bromopyridine-2-carboxylic acid.

Experimental Workflow



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Caption: Two-step synthesis of 5-bromopyridine-2-carboxylic acid.

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References

- 1. CN101560183B - Method for preparing 5-bromo-2-methylpyridine - Google Patents [patents.google.com]
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